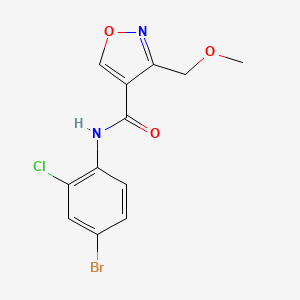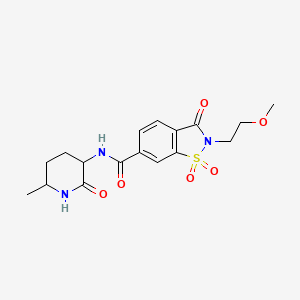
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide, also known as BRM-3MOC, is a synthetic compound that has been studied for its potential use in scientific research.
Mechanism of Action
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide acts as a positive allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various neurological processes. By binding to the receptor, N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide enhances the activity of the receptor, leading to increased signaling and neurotransmitter release.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce anxiety and depression, and protect against neurodegeneration. It has also been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is its specificity for the mGluR5 receptor, which allows for targeted modulation of this receptor. However, one limitation of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide. One area of interest is the potential for N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide to be used in the treatment of neurological disorders. Further studies are needed to determine the efficacy and safety of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide in these applications. Additionally, further research is needed to understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide and its effects on other neurological processes. Finally, there is potential for the development of more potent and selective modulators of the mGluR5 receptor based on the structure of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide.
Synthesis Methods
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-2-chlorobenzoyl chloride with methylamine to form 4-bromo-2-chloro-N-methylbenzamide. This intermediate product is then reacted with methoxymethyl isocyanate to form N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has been studied for its potential use in scientific research, particularly in the area of neuroscience. It has been shown to have activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological processes. N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-6-11-8(5-19-16-11)12(17)15-10-3-2-7(13)4-9(10)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOCATXLOMKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)

![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]cyclobutyl]-2-methoxyacetamide](/img/structure/B7431887.png)
![6,7,8-trifluoro-4-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylamino]quinoline-3-carbonitrile](/img/structure/B7431892.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
![2-(cyclopropylmethyl)-N-[[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)propanoyl]pyrrolidin-3-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7431902.png)
![Methyl 4-[[[2-(methylamino)-2-oxoethyl]-[5-(4-methylphenoxy)pyridine-2-carbonyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431913.png)
![2-(4-chlorophenyl)-N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]pentanamide](/img/structure/B7431915.png)
![4-acetamido-3-fluoro-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)benzamide](/img/structure/B7431923.png)
![3-chloro-N-[3-methyl-1-[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7431933.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)
![methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)
![N-(2-bromoprop-2-enyl)-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431951.png)